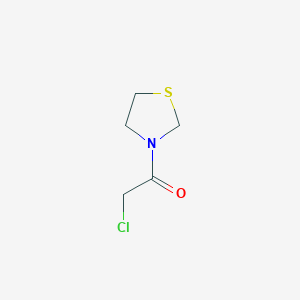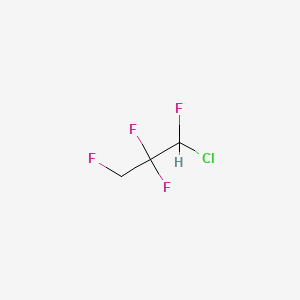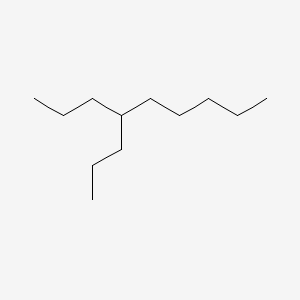
4-Propylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylnonane: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with a propyl group attached to the fourth carbon atom in the chain. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound can be represented as:
CH3 | CH3-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH3 | CH2-CH2-CH3 Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
4-Propylnonane can be synthesized through several methods, including:
Grignard Reaction: One of the classical methods involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, the reaction of 1-bromopropane with nonylmagnesium bromide can yield this compound.
Hydrogenation of Alkenes: Another method involves the hydrogenation of alkenes. For instance, 4-propylnonene can be hydrogenated using a palladium catalyst to produce this compound.
Industrial Production Methods:
In industrial settings, this compound can be produced through the catalytic hydrogenation of alkenes. This process typically involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
4-Propylnonane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions to form smaller alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
4-Propylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.
Biology: While not directly used in biological studies, its derivatives and related compounds are studied for their biological activities.
Medicine: Research into hydrocarbon derivatives has potential implications for drug development, although this compound itself is not a common pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
As a hydrocarbon, 4-Propylnonane does not have a specific mechanism of action in biological systems. its chemical properties, such as hydrophobicity and stability, make it useful in various industrial applications. The molecular interactions primarily involve van der Waals forces and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Nonane: A straight-chain alkane with the formula C9H20.
2,2,4-Trimethylpentane:
3-Ethylhexane: Another branched alkane with the formula C8H18.
Uniqueness of 4-Propylnonane:
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other alkanes and influences its boiling point, melting point, and reactivity.
Eigenschaften
CAS-Nummer |
6165-37-3 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
4-propylnonane |
InChI |
InChI=1S/C12H26/c1-4-7-8-11-12(9-5-2)10-6-3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
QLKPGWNXMMBQMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
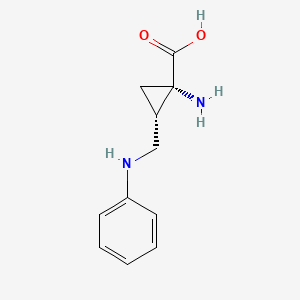

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
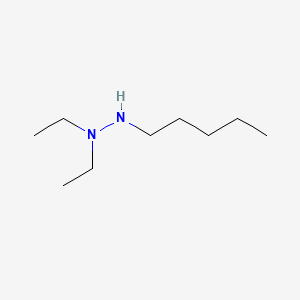
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
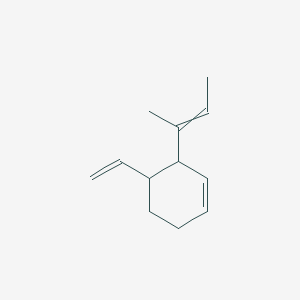
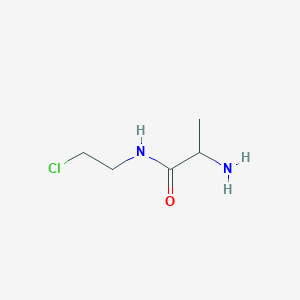
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
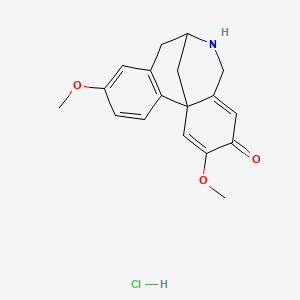
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
